molecular formula C11H15FO7 B12313418 (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate

Cat. No.: B12313418
M. Wt: 278.23 g/mol
InChI Key: GHMQCQNHDDLESD-UHFFFAOYSA-N
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Description

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate is an organic compound with the molecular formula C11H15FO7 This compound is characterized by the presence of acetoxy groups and a fluorine atom attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate typically involves the acetylation of 3-fluorooxolane derivatives. One common method includes the reaction of 3-fluorooxolane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Diacetyloxy-3-chlorooxolan-2-yl)methyl acetate
  • (4,5-Diacetyloxy-3-bromooxolan-2-yl)methyl acetate
  • (4,5-Diacetyloxy-3-iodooxolan-2-yl)methyl acetate

Uniqueness

The presence of the fluorine atom in (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

(4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3

InChI Key

GHMQCQNHDDLESD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F

Origin of Product

United States

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